molecular formula C12H15NO2 B2532121 (4-Hydroxyphenyl)(piperidin-1-yl)methanone CAS No. 58547-68-5

(4-Hydroxyphenyl)(piperidin-1-yl)methanone

Cat. No. B2532121
CAS RN: 58547-68-5
M. Wt: 205.257
InChI Key: FDVQVSBSVYYHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Hydroxyphenyl)(piperidin-1-yl)methanone” is a well-known and important compound in the field of chemistry and pharmaceuticals. It is a cyclic secondary amine .


Synthesis Analysis

During the synthesis of the bulk drug Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new . All of the impurities were detected using the gradient high performance liquid chromatographic (HPLC) method .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H15NO2 . It contains total 43 bond(s); 26 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 tertiary amide(s) (aromatic), 1 tertiary amine(s) (aromatic), 1 nitro group(s) (aromatic), and 1 aromatic hydroxyl(s) .


Physical And Chemical Properties Analysis

The density of “this compound” is 1.220±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

Crystal Structure of Derivatives

The crystal structure of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone (0.75/0.25) was examined, revealing dihedral angles between the benzene ring and the two piperidine rings. The hydroxypiperidine ring is oriented bisectionally with respect to the phenyl ring, and intermolecular hydrogen bonds lead to the formation of chains extending along the c-axis direction (Revathi et al., 2015).

Structural and Thermal Studies

Research on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime involved structural characterization by spectroscopic techniques and X-ray diffraction studies. The structure exhibits hydrogen bonds and interactions like C—Cl···π and π···π. Energy framework analysis and density functional theory calculations were conducted, revealing the stability of the structure in the temperature range of 20-170°C (Karthik et al., 2021).

Chemical Synthesis and Optimization

Synthesis of Derivatives

A synthetic approach was outlined for (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist. The process involved a series of reactions including palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling, providing insights into the compound’s synthesis for potential in vivo evaluation (Luo & Naguib, 2012).

Optimization of Synthesis

The synthesis of (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone was reported, highlighting challenges in synthesizing heterocycles containing both piperidine and pyridine rings. The paper presents a method involving six steps starting from D-pyroglutaminol and provides insights into the synthesis of piperidine- and pyridine-containing heterocycles, suggesting potential applications in organic synthesis (Zhang et al., 2020).

Safety and Hazards

“(4-Hydroxyphenyl)(piperidin-1-yl)methanone” is classified as GHS07. It may cause respiratory irritation, and it’s harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage .

properties

IUPAC Name

(4-hydroxyphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVQVSBSVYYHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.